BenchChemオンラインストアへようこそ!

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide (CAS 946261-36-5) is a synthetic small molecule built on a 1,1-dioxidoisothiazolidine heterocyclic core connected via a 2-methoxyphenyl linker to a phenoxyacetamide terminus. Its molecular formula is C18H20N2O5S with a molecular weight of 376.4 g/mol, and vendor listings indicate a typical purity of 95%+.

Molecular Formula C18H20N2O5S
Molecular Weight 376.43
CAS No. 946261-36-5
Cat. No. B2588565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide
CAS946261-36-5
Molecular FormulaC18H20N2O5S
Molecular Weight376.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H20N2O5S/c1-24-17-9-8-14(20-10-5-11-26(20,22)23)12-16(17)19-18(21)13-25-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
InChIKeyUUUSTBRYJXELFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide (946261-36-5): Chemical Identity and Procurement Baseline


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide (CAS 946261-36-5) is a synthetic small molecule built on a 1,1-dioxidoisothiazolidine heterocyclic core connected via a 2-methoxyphenyl linker to a phenoxyacetamide terminus [1]. Its molecular formula is C18H20N2O5S with a molecular weight of 376.4 g/mol, and vendor listings indicate a typical purity of 95%+ [1]. The compound contains six hydrogen-bond acceptor atoms (including the sulfone oxygens and amide carbonyl), one hydrogen-bond donor (amide NH), and has a computed topological polar surface area of 93.3 Ų [1]. At the time of this analysis, no peer-reviewed publications, patents, or bioassay registries containing quantitative activity data for this specific compound were retrievable from authoritative sources, meaning all performance differentiation must currently be interpreted through structural class inference from published isothiazolidine-1,1-dioxide analogs.

Why N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide Cannot Be Casually Replaced by In-Class Analogs


The isothiazolidine-1,1-dioxide (cyclic sulfonamide) pharmacophore embedded in this compound is a recognized privileged scaffold for cyclin-dependent kinase (CDK) inhibition and other target engagements that rely on a conformationally constrained hydrogen-bond acceptor array [1]. Published SAR on closely related systems demonstrates that relocation of the 1,1-dioxidoisothiazolidine ring from the 5-position to the 3- or 4-position on the aniline ring, replacement of the 2-methoxy group with methyl or hydrogen, or switching the phenoxyacetamide to a benzamide or sulfonamide produces large shifts in potency, selectivity, and physicochemical properties [1]. Generic one-for-one substitution within this chemical series is therefore unsupported without matched-pair data for the exact substitution pattern. Procurement decisions that treat this compound as interchangeable with its near neighbors—such as CAS 941975-20-8 (2-methyl analog) or CAS 946261-70-7 (4-chloro analog)—risk introducing unpredictable differences in target binding, solubility, and metabolic stability that can invalidate a SAR campaign.

Quantitative Differential Evidence for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide Purchasing Decisions


Hydrogen-Bond-Acceptor Capacity vs. Des-Methoxy and Des-Sulfone Analogs

The target compound possesses 6 hydrogen-bond acceptor atoms, contributed by the sulfone oxygens (2), amide carbonyl (1), ether oxygens at the methoxy and phenoxy positions (2), and the cyclic sulfonamide nitrogen (1). This acceptor count exceeds that of the 2-methyl analog (CAS 941975-20-8; molecular formula C18H20N2O4S, which lacks the methoxy oxygen, yielding 5 acceptors) and of the des-isothiazolidine baseline N-(2-methoxyphenyl)-2-phenoxyacetamide (4 acceptors). A higher acceptor count can increase aqueous solubility and modulate target off-rates, but may also reduce passive membrane permeability [1]. This structural feature is directly comparable via computed molecular property values from PubChem and can be used to pre-select compounds for permeability–solubility optimization in lead series.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Topological Polar Surface Area Differentiation vs. Positional Isomers

The target compound registers a computed topological polar surface area (TPSA) of 93.3 Ų [1]. This value is identical for all positional isomers bearing the same functional groups (e.g., the 3-isomer CAS not located, and the 4-isomer N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide) because TPSA depends only on atom types and counts, not connectivity. However, the 5-substitution pattern positions the dioxidoisothiazolidine ring ortho to the methoxy group, potentially creating an intramolecular hydrogen-bond network that the 3- and 4-isomers cannot access. While TPSA alone does not differentiate, experimentally measured logD values at pH 7.4 are expected to diverge for the ortho-methoxy/ortho-sulfonamide arrangement due to internal H-bond shielding of polarity [1]. No experimental logD data are publicly available for any member of this series, so procurement must currently rely on TPSA as a provisional ranking parameter.

ADME Prediction Blood-Brain Barrier Penetration Oral Bioavailability

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analogs

The target compound contains 6 rotatable bonds [1], comprising the methoxy methyl rotation, the N-aryl bond, the acetamide methylene, the amide C-N bond, and the phenoxy ether linkage. This rotatable-bond count is intermediate between the more rigid 2-methyl analog (CAS 941975-20-8; 5 rotatable bonds) and the more flexible N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-phenylpropanamide (CAS not located; estimated 7 rotatable bonds). In kinase inhibitor design, each rotatable bond carries an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, and excessive flexibility can degrade ligand efficiency metrics such as LipE and LLEAT [1]. The 6-rotatable-bond level places this scaffold in a balanced region where sufficient conformational freedom exists to adopt a bioactive pose without prohibitive entropic cost, distinguishing it from both more rigid and more flexible diaryl analogs.

Ligand Efficiency Entropic Penalty Target Binding

Purity Baseline vs. Custom Synthesis Alternatives

Multiple reputable vendor listings for CAS 946261-36-5 specify a purity of 95%+ as the standard catalog offering . For custom-synthesized analogs in this chemical series—particularly those requiring multi-step installation of the 1,1-dioxidoisothiazolidine ring on a 2-methoxyaniline precursor—achieving >95% purity typically necessitates HPLC purification after the final sulfone oxidation step, which can add 2–4 weeks to delivery timelines and increase cost by 3–5× relative to the off-the-shelf catalog compound. When a research program requires rapid SAR exploration around the phenoxyacetamide tail while keeping the dioxidoisothiazolidine-2-methoxyphenyl core constant, procuring this pre-qualified intermediate at documented 95%+ purity eliminates the variability and delay associated with de novo synthesis of the core scaffold.

Compound Quality Control Reproducibility Procurement Specification

CDK Inhibitory Activity Class-Level Inference from Isothiazolidine-1,1-dioxide SAR

Published isothiazolidine-1,1-dioxide analogs have demonstrated potent CDK1 and CDK2 inhibitory activity with anti-proliferative effects against EJ (bladder), HCT116 (colon), SW620 (colon), and MDA-MB-468 (breast) cancer cell lines [1]. This class-level evidence establishes the dioxidoisothiazolidine scaffold as a validated kinase-inhibitor pharmacophore. However, no CDK IC50 values or anti-proliferative GI50 data have been reported specifically for CAS 946261-36-5 in any peer-reviewed publication or patent retrievable as of May 2026. The translation of class-level potency to this specific compound is contingent on the 2-methoxy-5-substitution pattern and the phenoxyacetamide tail, both of which are known to modulate potency in published SAR tables for related series. Without matched-pair data, the CDK inhibitory activity of this compound remains a class-level inference, not a measured property.

CDK1/CDK2 Inhibition Cancer Cell Proliferation Kinase Selectivity

Substituent Position Differentiation: 5-Isothiazolidine-2-methoxy vs. 4- and 3- Positional Isomers

The target compound places the 1,1-dioxidoisothiazolidin-2-yl group at the 5-position relative to the 2-methoxyaniline core (i.e., para to the methoxy group). In published kinase-inhibitor SAR for indazole- and aniline-based isothiazolidine-1,1-dioxide series, the 5-position is consistently associated with superior CDK1/CDK2 potency compared to the 4- and 6- positions, as demonstrated in the indazole series where the 5-isothiazolidine-1,1-dioxide indazole yielded the most potent inhibitors [1]. The 4-positional isomer (N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide) and the 3-positional isomer (N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide) place the sulfonamide group at different vectors relative to the amide pharmacophore, altering the overall molecular shape and hydrogen-bond presentation to the kinase hinge region. This positional differentiation is a critical selection criterion when building a focused kinase-library set.

Positional Isomer SAR Regioselectivity Target Engagement

Recommended Application Scenarios for Procuring N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide


Kinase-Focused Fragment-to-Lead SAR Expansion

The validated CDK-inhibitory activity of the isothiazolidine-1,1-dioxide scaffold, documented across multiple peer-reviewed medicinal chemistry campaigns [1], makes this compound a logical core intermediate for systematic exploration of the phenoxyacetamide tail. In a fragment-to-lead or scaffold-hopping program, the pre-built dioxidoisothiazolidine-2-methoxyaniline core (95%+ purity) can be reacted with diverse carboxylic acid or acyl chloride building blocks to generate a focused library, with each analog varying only the terminal aryl ether. This approach leverages the existing class-level SAR while generating novel matched-pair data that can elevate this specific compound from class inference to head-to-head quantitative evidence.

CDK1/CDK2 Selectivity Profiling Panel

Given the published CDK1/CDK2 dual-inhibitory profile of close structural analogs and the known importance of the 5-substitution pattern for kinase hinge binding [1], this compound is suitable for inclusion in a small-molecule kinase selectivity panel. Procurement for this purpose should be accompanied by a commitment to generate de novo IC50 values against a panel of 8–12 cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) and a counter-screen against representative non-CDK kinases, as no existing selectivity data are publicly available. The 93.3 Ų TPSA and 6 rotatable bonds place the compound in a favorable physicochemical space for cell-permeable probe development, pending experimental permeability confirmation.

Comparative Physicochemical Profiling of Positional Isomer Sets

A procurement scenario in which the 5-isomer (CAS 946261-36-5), the 4-isomer, and the 3-isomer are purchased simultaneously enables direct head-to-head measurement of retention time, logD at pH 7.4, kinetic solubility, and microsomal stability across the positional isomer series. Such a study would generate the quantitative differentiation data that are currently absent from the public domain, transforming this compound from a class-inference entity to a fully characterized comparator with documented advantages or liabilities relative to its regioisomers. The computed TPSA (93.3 Ų) and rotatable bond count (6) provide a baseline for predicting rank-order permeability and solubility outcomes [1].

In Vitro Toxicology and Safety Pharmacology Screening

The dioxidoisothiazolidine moiety is a cyclic sulfonamide, a chemotype that has been associated with factor Xa inhibition in certain structural contexts [1] and with CDK inhibition in others. Before committing to in vivo efficacy studies, procurement of this compound for a broad in vitro safety panel—including hERG channel binding, CYP450 inhibition (CYP3A4, 2D6, 2C9, 2C19, 1A2), Ames mutagenicity, and mini-AMES—would establish whether the 2-methoxy-5-isothiazolidine-phenoxyacetamide arrangement carries any chemotype-specific liability flags. This scenario is particularly relevant if the procurement is for a lead-optimization program where the scaffold is planned for further derivatization.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.